

An In-depth Technical Guide to 17 α H-Gitoxigenin: Structure, Properties, and Analysis

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Compound of Interest

Compound Name: 17 α H-Gitoxigenin

Cat. No.: B12361747

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 17 α H-Gitoxigenin, a cardenolide of significant interest in pharmacology and medicinal chemistry. As a member of the cardiac glycoside family, its unique structural features underpin its biological activity, making a thorough understanding of its chemistry essential for research and development.

Core Molecular Identity and Stereochemistry

Gitoxigenin is a naturally occurring cardiac glycoside, characterized by a steroid nucleus with specific hydroxyl substitutions and a lactone ring. The designation "17 α H-Gitoxigenin" specifies the stereochemistry at the 17th carbon position, which is crucial for its biological function.

Chemical Structure

The foundational structure of 17 α H-Gitoxigenin consists of a C23 steroid skeleton. Key functional groups include hydroxyl (-OH) groups at the 3 β , 14 β , and 16 β positions. A hallmark of cardenolides is the five-membered unsaturated lactone ring (a butenolide) attached at the C-17 position. In 17 α H-Gitoxigenin, the hydrogen atom at C-17 is in the alpha (α) configuration,

which dictates that the lactone ring is in the beta (β) configuration. This β -orientation of the lactone ring is a critical determinant of its biological activity.[1][2][3][4][5][6]

The IUPAC name for this structure is 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[7][8]

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Caption: Chemical structure of Gitoxigenin.

A Note on C-17 Stereoisomers

It is important to distinguish 17 α H-Gitoxigenin from its isomer, 17 β H-Gitoxigenin. In the latter, the hydrogen at C-17 is in the β position, forcing the lactone ring into the α position. This seemingly minor change can have a significant impact on the molecule's three-dimensional shape and, consequently, its binding affinity to its biological target, the Na⁺/K⁺-ATPase.[9] The naturally predominant and more biologically active form is typically the one with the 17 β -lactone ring (17 α H).

Molecular Formula and Weight

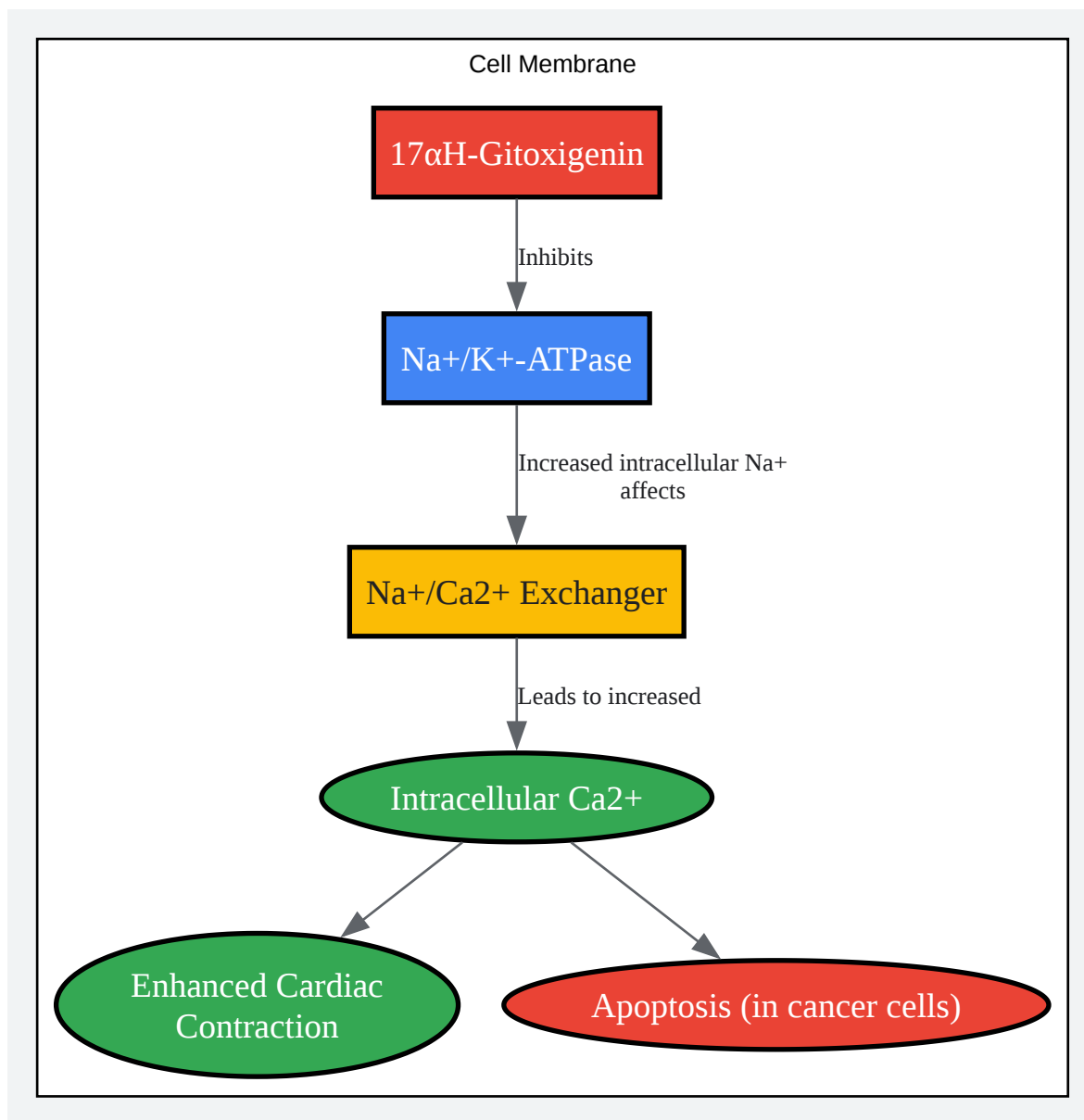
The chemical properties of 17 α H-Gitoxigenin are summarized in the table below.

Property	Value
Molecular Formula	C ₂₃ H ₃₄ O ₅
Molecular Weight	390.51 g/mol
Appearance	Light yellow flakes
CAS Number	545-26-6

Biological Activity and Mechanism of Action

As a cardiac glycoside, the primary mechanism of action of 17 α H-Gitoxigenin is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.^{[7][10]}

Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, affects the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. In cardiac muscle cells, this increased calcium concentration enhances the force of contraction, which is the basis for its cardiotonic effects.^{[3][5]} Beyond its effects on the heart, this mechanism is also being explored for its potential in cancer therapy, as altered ion gradients can trigger apoptosis in cancer cells.^{[4][11]}



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Caption: Mechanism of action of 17 α H-Gitoxigenin.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of 17 α H-Gitoxigenin from natural sources, typically plants of the Digitalis genus, require a multi-step process involving extraction, purification, and spectroscopic analysis.

Isolation and Purification Workflow

A general workflow for the isolation and purification of 17 α H-Gitoxigenin is outlined below. The choice of solvents and chromatographic conditions may need to be optimized based on the specific plant material.

Step 1: Extraction

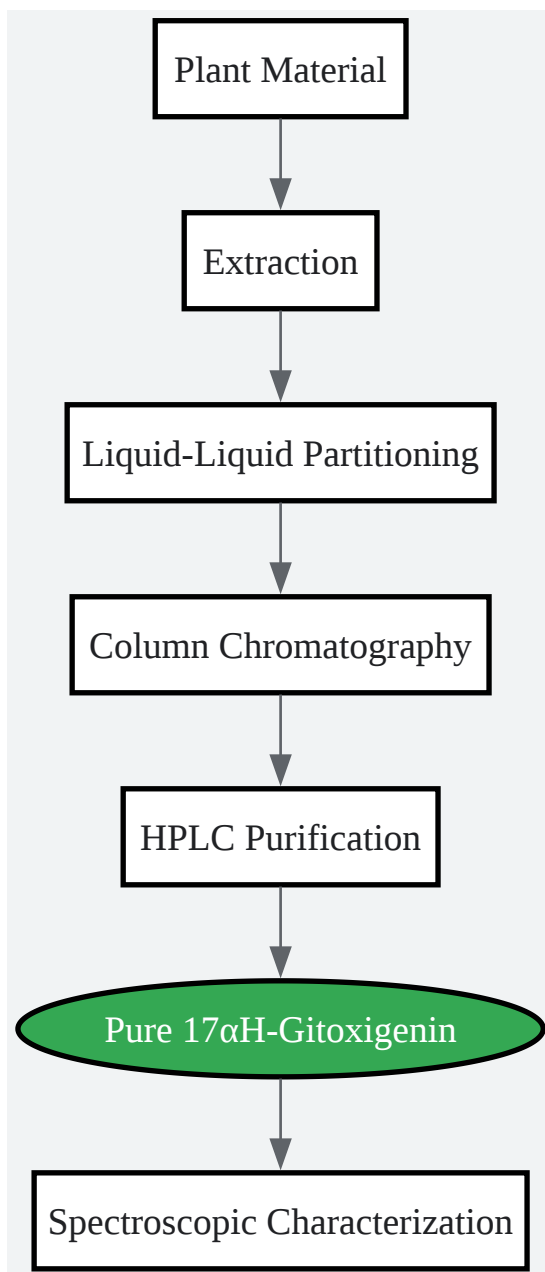
- Dry and pulverize the plant material (e.g., leaves of *Digitalis purpurea*).
- Perform a Soxhlet extraction or maceration with a polar solvent such as ethanol or methanol to extract the glycosides.
- Concentrate the extract under reduced pressure to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

- Dissolve the crude extract in an aqueous alcohol solution.
- Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Cardiac glycosides are typically found in the more polar fractions.

Step 3: Chromatographic Purification

- Subject the enriched fraction to column chromatography using silica gel or a similar stationary phase.
- Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different glycosides.
- Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable visualization agent (e.g., Liebermann-Burchard reagent).
- Pool the fractions containing the compound of interest.
- Perform further purification using High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain highly pure 17 α H-Gitoxigenin.



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Caption: General workflow for isolation and characterization.

Spectroscopic Characterization

The identity and purity of the isolated 17αH-Gitoxigenin are confirmed using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Elucidates the detailed structure, including the connectivity of atoms and the stereochemistry. The chemical shifts and coupling constants of the protons and carbons are characteristic of the cardenolide skeleton.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls (broad O-H stretch), the steroid backbone (C-H stretches), and the unsaturated lactone ring (C=O and C=C stretches).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows a characteristic absorption maximum for the α,β -unsaturated lactone ring.

Conclusion

17 α H-Gitoxigenin is a cardiac glycoside with a well-defined chemical structure and a potent biological activity centered on the inhibition of the Na⁺/K⁺-ATPase pump. A precise understanding of its stereochemistry, particularly at the C-17 position, is paramount for appreciating its structure-activity relationship. The methodologies for its isolation and characterization are well-established, enabling further research into its therapeutic potential beyond cardiotonic applications, including the promising field of oncology. This guide serves as a foundational resource for professionals engaged in the study and development of this important natural product.

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